molecular formula C21H23NO4S2 B2882882 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5-methylbenzenesulfonamide CAS No. 1797621-28-3

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5-methylbenzenesulfonamide

Cat. No.: B2882882
CAS No.: 1797621-28-3
M. Wt: 417.54
InChI Key: AOKCVVPBKGJBMO-UHFFFAOYSA-N
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Description

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23NO4S2 and its molecular weight is 417.54. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One significant area of research involves the synthesis and characterization of new compounds with potential applications in photodynamic therapy (PDT). For example, Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups. These compounds were found to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for the treatment of cancer in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Properties

Research on sulfonamide derivatives has also indicated potential anticancer properties. Zhang, Shi-jie, Hu, and Wei-Xiao (2010) unexpectedly synthesized a novel compound through an aminohalogenation reaction, which exhibited promising anticancer properties (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Enzyme Inhibition and Computational Studies

Another application is in enzyme inhibition and computational studies aimed at understanding the interaction of sulfonamide derivatives with biological targets. Riaz (2020) synthesized a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, evaluated for enzyme inhibition potential, and further substantiated their activity results through in silico studies. These compounds exhibited excellent potential against acetylcholinesterase (AChE) and α-glucosidase, with specific compounds showing significant inhibitory activity, suggesting their potential in treating related disorders (Riaz, 2020).

Properties

IUPAC Name

2-ethoxy-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S2/c1-3-26-18-11-9-15(2)13-20(18)28(24,25)22-14-17-10-12-19(27-17)21(23)16-7-5-4-6-8-16/h4-13,21-23H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKCVVPBKGJBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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